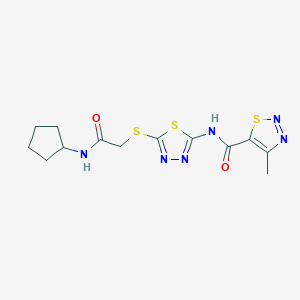

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

The compound N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide features a bis-thiadiazole scaffold interconnected via a thioether linkage. The 1,3,4-thiadiazole moiety is substituted with a cyclopentylaminoacetamide group, while the 1,2,3-thiadiazole ring bears a methyl group and a carboxamide functionality.

The synthesis likely follows protocols analogous to 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, where alkylation of a thiol precursor with an alkyl halide (e.g., 2-chloro-N-cyclopentylacetamide) under basic conditions (e.g., KOH/ethanol) yields the thioether bond . Characterization would involve NMR, IR, and X-ray crystallography, as seen in structurally related compounds .

Properties

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2S3/c1-7-10(24-19-16-7)11(21)15-12-17-18-13(23-12)22-6-9(20)14-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,14,20)(H,15,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUVLSCCWUYCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that the compound is metabolized in the liver, potentially involving cytochrome P450 enzymes. The compound’s bioavailability, distribution, and excretion patterns would need to be determined through further pharmacokinetic studies.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by pH due to the presence of ionizable groups in its structure. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.

Biological Activity

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₅O₄S₂ |

| Molecular Weight | 421.55 g/mol |

| CAS Number | 921139-64-2 |

The structure features a thiadiazole ring known for its broad biological activity spectrum. The presence of the cyclopentylamino group and the carboxamide moiety enhances its pharmacological profile.

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated various antimicrobial properties. Studies indicate that modifications at specific positions on the thiadiazole ring can significantly enhance antimicrobial efficacy. For instance, compounds with free amino groups or thiocarbohydrazide substitutions have shown promising results against multiple bacterial strains .

Anticancer Activity

The compound exhibits notable cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit cell proliferation in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves interference with DNA synthesis and cell division processes, which are crucial for tumor growth . The median inhibitory concentration (IC50) values for these compounds are often compared to established chemotherapeutics like 5-Fluorouracil to assess their relative potency .

Structure-Activity Relationships (SAR)

The SAR studies elucidate how structural variations influence biological activity:

- Positioning of Functional Groups : The introduction of different substituents at the 4-position of the thiadiazole ring has been correlated with enhanced activity against specific pathogens and cancer cells.

- Amine Substitutions : Compounds with cyclopentylamino groups tend to exhibit improved bioactivity due to their ability to interact favorably with biological targets .

The biological mechanisms attributed to the activity of this compound include:

- Inhibition of Enzyme Activity : The thiadiazole moiety can inhibit key enzymes involved in tumorigenesis and microbial metabolism.

- DNA Interaction : Some derivatives have shown the ability to bind to DNA, disrupting replication processes essential for cancer cell survival .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of 1,3,4-thiadiazole derivatives on MCF-7 cells. The findings indicated that certain modifications led to a significant reduction in cell viability compared to untreated controls. The most potent derivative exhibited an IC50 value comparable to that of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that specific substitutions enhanced antibacterial activity significantly, suggesting a promising avenue for developing new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiadiazole derivatives as anticancer agents. The compound under discussion has been evaluated for its cytotoxic properties against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of various 1,3,4-thiadiazole derivatives on breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The findings indicated that modifications to the thiadiazole structure significantly enhanced anticancer activity. The compound demonstrated promising median inhibitory concentration (IC50) values against these cell lines, suggesting its potential as a lead compound in anticancer drug development .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against various bacterial and fungal strains.

Case Study: Antifungal Activity

Research focused on synthesizing new 1,3,4-thiadiazole derivatives aimed at evaluating their antifungal properties. The results indicated that certain derivatives exhibited potent antifungal activity against common pathogens, suggesting that N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide could serve as a scaffold for developing new antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole compounds is crucial for optimizing their pharmacological profiles.

SAR Insights

The presence of specific substituents on the thiadiazole ring significantly influences the biological activity of these compounds. For instance, variations in the alkyl or aryl groups attached to the thiadiazole moiety can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy against targeted cancer cells .

Drug Design and Development

The compound's unique structure makes it a valuable candidate for drug design. Its ability to interact with multiple biological targets opens avenues for multi-targeted therapies.

Potential Applications in Drug Design

The incorporation of cyclopentylamino and thioketone functionalities suggests potential interactions with various enzymes and receptors involved in disease pathways. This versatility may allow for the development of novel therapeutics that can address complex diseases like cancer and infections simultaneously .

Summary Table: Key Findings on Applications

| Application Area | Key Findings |

|---|---|

| Anticancer | Effective against MCF-7 and HepG2 cell lines with promising IC50 values. |

| Antimicrobial | Exhibits potent antifungal activity against common pathogens. |

| SAR | Substituent variations enhance biological activity and lipophilicity. |

| Drug Design | Multi-target potential enhances therapeutic efficacy against complex diseases. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

- Isoelectronicity vs. Isovalency : The dual thiadiazole system in the target compound shares electronic similarity with 1,3,4-oxadiazole and thiazole derivatives, but structural differences (e.g., sulfur vs. oxygen) alter reactivity and bioavailability .

Pharmacological Potential

- Anticancer Activity: Compounds like 8a with electron-withdrawing groups (e.g., trimethoxyphenyl) show moderate activity against PC3 cells, suggesting that the target compound’s cyclopentylamino group—a hydrogen-bond donor—may enhance selectivity .

- Enzyme Inhibition : Piperidinyl-thiadiazole derivatives (7a–7l ) inhibit acetylcholinesterase (AChE), indicating that the target compound’s carboxamide and thioether groups could be tailored for similar targets .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

- Thiadiazole ring formation : Condensation of cyclopentylamine derivatives with thiosemicarbazide under reflux conditions.

- Thioether linkage : Coupling of the thiadiazole intermediate with a thioacetamide group using reagents like chloroacetyl chloride or coupling agents (e.g., EDC/HOBT).

- Microwave-assisted synthesis can enhance reaction rates and yields (e.g., reducing reaction time from 12 hours to 30 minutes) .

- Purification : Thin-layer chromatography (TLC) and recrystallization (e.g., using ethanol or pet-ether) ensure purity . Optimization factors: Temperature (60–100°C), solvent polarity (DMF or acetone), and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .

Q. How can researchers initially assess the compound’s biological activity?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans), with MIC values compared to standard drugs .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction yields and purity be systematically optimized?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, temperature, catalyst loading). For example, acetone increases yield by 20% compared to DMF in thioether coupling .

- Microwave irradiation : Reduces side reactions (e.g., hydrolysis) and improves regioselectivity .

- Advanced purification : Preparative HPLC with C18 columns resolves closely eluting impurities .

Q. What approaches identify the compound’s mechanism of action?

- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .

- Molecular docking : Simulate binding to target proteins (e.g., C. albicans lanosterol 14α-demethylase) using AutoDock Vina, focusing on hydrogen bonds with thiadiazole sulfur and carboxamide groups .

- Transcriptomic analysis : RNA sequencing of treated cells identifies differentially expressed pathways (e.g., apoptosis genes) .

Q. How can contradictions in reported bioactivity data be resolved?

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., cyclopentyl vs. benzyl groups on antifungal potency) .

- Assay standardization : Control variables like inoculum size (e.g., 1×10⁵ CFU/mL vs. 1×10⁶ CFU/mL alters MIC by 2-fold) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiadiazole derivatives show consistent β-lactamase inhibition) .

Q. How to design derivatives for improved activity?

- Bioisosteric replacement : Substitute the cyclopentyl group with bicyclic amines (e.g., norbornene) to enhance membrane permeability .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) to the carboxamide group for improved oral bioavailability .

- Fragment-based drug design : Screen truncated analogs (e.g., thiadiazole-thioether fragment) to identify essential pharmacophores .

Q. What advanced techniques confirm purity and stability?

- High-resolution mass spectrometry (HRMS) : Detects isotopic patterns to rule out contaminants (e.g., Cl⁻ adducts) .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability (e.g., decomposition above 200°C indicates suitability for high-temperature formulations) .

- Stability studies : Accelerated degradation under UV light or acidic conditions (pH 1.2) identifies vulnerable functional groups (e.g., thioether oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.